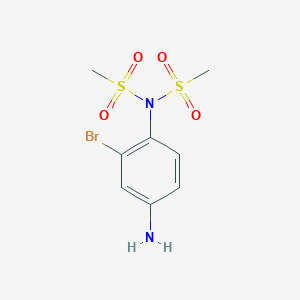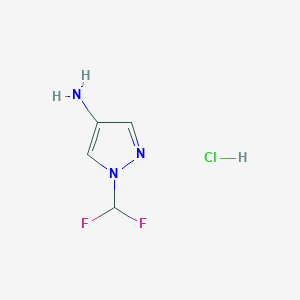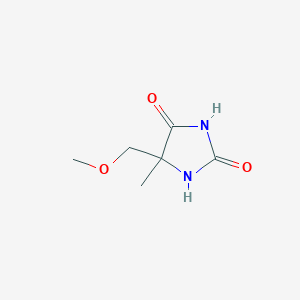
5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione
Vue d'ensemble
Description
This would involve identifying the compound’s chemical formula, molecular weight, and structure. It would also include information on its appearance (solid, liquid, color, etc.) and any notable characteristics.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Derivative Development
Synthesis of Derivatives for Alkaloid Analogues : Research has shown the synthesis of 5-amino-3-methylimidazolidine-2,4-dione, a compound structurally related to 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione, and its utilization in developing analogues of the imidazole alkaloids naamidine A and G with a 1,3,5-triazine core (Witchard & Watson, 2010).
Development of New Triazafulvalene System : Another study focused on creating a new triazafulvalene system by synthesizing 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates through a cycloaddition and substitution process involving related compounds (Uršič, Svete, & Stanovnik, 2010).
Biological Activity and Potential Applications
Antimicrobial Activity of Derivatives : The synthesis of 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione and 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives led to compounds with significant antimicrobial activities against certain bacterial strains, showcasing the potential of these compounds in the development of new antimicrobial agents (Stana et al., 2014).
DNA Binding Studies : UV-Vis spectroscopic behavior of four imidazolidine derivatives, including one structurally similar to 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione, indicated a strong DNA binding affinity, suggesting potential applications in the development of anti-cancer drugs (Shah et al., 2013).
Electrochemical Studies for Biochemical Pathways : Electrochemical studies of certain hydantoin derivatives revealed insights into the oxidation mechanisms of these compounds, providing valuable information for understanding their biochemical actions and potential applications in medical science (Nosheen et al., 2012).
Synthesis and Hypoglycemic Activity : The synthesis of spiroimidazolidine-2,4-diones and their derivatives demonstrated significant hypoglycemic activity in experimental models, indicating the potential of these compounds in treating conditions like diabetes (Iqbal et al., 2012).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This would involve identifying areas where further research is needed, potential applications for the compound, and ways in which its synthesis or use could be improved.
Please note that the availability and depth of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases of chemical information. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
5-(methoxymethyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-6(3-11-2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKYNGSKQXMIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)
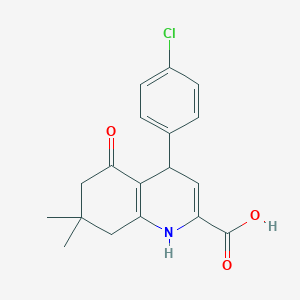
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
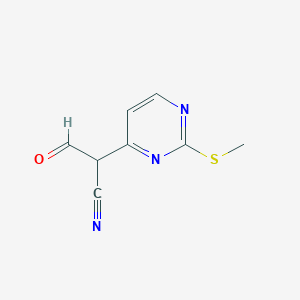
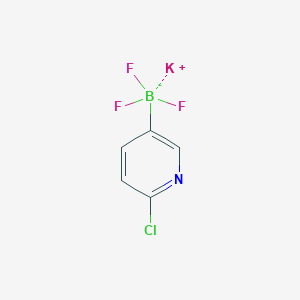
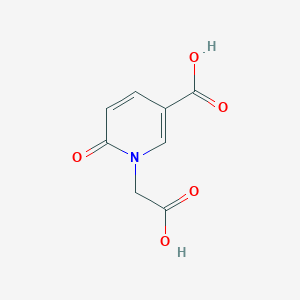
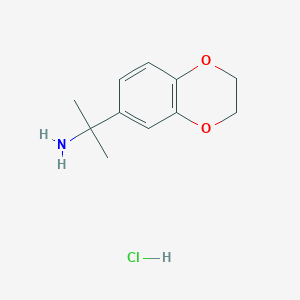
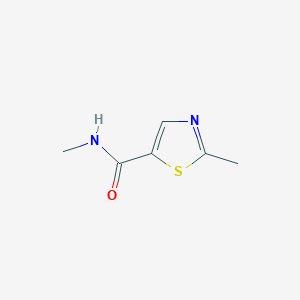


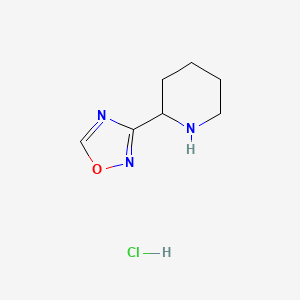
![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
